

HPLC analysis method for (-)-Bornyl ferulate

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Compound of Interest

Compound Name: (-)-Bornyl ferulate

Cat. No.: B13855872

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An HPLC analysis method for the quantitative determination of **(-)-Bornyl ferulate** has been developed and validated, providing a reliable tool for researchers, scientists, and drug development professionals. This application note details the chromatographic conditions, sample preparation, and validation parameters for this method.

Introduction

(-)-Bornyl ferulate is an ester formed from ferulic acid and borneol. Ferulic acid is a well-known antioxidant, and its combination with borneol may enhance its therapeutic properties. A validated HPLC method is crucial for the accurate quantification of **(-)-Bornyl ferulate** in various samples, including raw materials, pharmaceutical formulations, and biological matrices. This method utilizes reversed-phase chromatography with UV detection, which is a common and robust technique for the analysis of phenolic compounds like ferulic acid and its derivatives.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

Parameter	Value
Instrument	HPLC with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	320 nm[1][2]
Injection Volume	20 μ L
Column Temperature	30°C
Run Time	10 min

Preparation of Standard and Sample Solutions

Standard Solution: A stock solution of **(-)-Bornyl ferulate** is prepared by accurately weighing and dissolving the reference standard in methanol to obtain a concentration of 1 mg/mL.

Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

- Accurately weigh the sample containing **(-)-Bornyl ferulate**.
- Extract the analyte with a suitable solvent, such as methanol, using sonication or vortexing.
- Centrifuge the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45 μ m syringe filter prior to injection into the HPLC system.

[3]

Method Validation

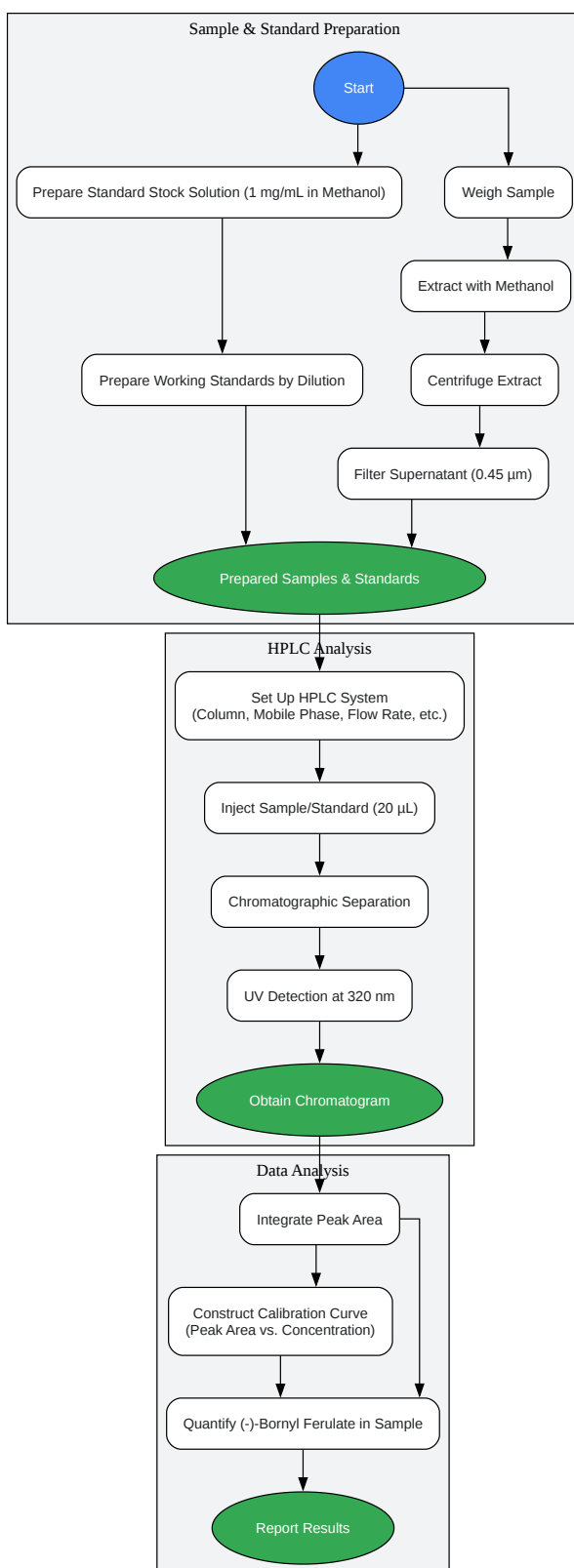
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **(-)-Bornyl ferulate**.



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Caption: Workflow for the HPLC analysis of **(-)-Bornyl ferulate**.

Signaling Pathways

As this application note describes an analytical method, a signaling pathway diagram is not applicable. The provided DOT script visualizes the experimental workflow.

Conclusion

The described HPLC method is simple, accurate, and precise for the quantitative determination of **(-)-Bornyl ferulate**. This method can be effectively used for quality control and research purposes in the pharmaceutical and related industries. The validation data demonstrates that the method is reliable and suitable for its intended application.

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References

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